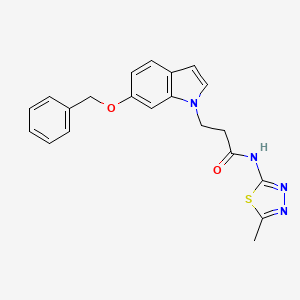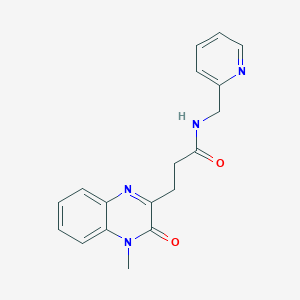![molecular formula C29H27NO5 B11004225 propan-2-yl (2S)-2-(2-oxo-4-phenyl-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)-3-phenylpropanoate](/img/structure/B11004225.png)
propan-2-yl (2S)-2-(2-oxo-4-phenyl-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)-3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Propan-2-yl (2S)-2-(2-oxo-4-phenyl-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)-3-phenylpropanoate est un composé organique complexe doté d’une structure unique.
- Il appartient à la classe des chromeno[8,7-e][1,3]oxazinones, qui sont des composés hétérocycliques fusionnés contenant un cycle chromenone et un cycle oxazinone.
- Le nom systématique du composé reflète ses substituants et sa stéréochimie, mettant l’accent sur le groupe propan-2-yl, la configuration (2S) et les cycles phényle.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 2-(2-OXO-4-PHENYL-2H,8H-CHROMENO[8,7-E][1,3]OXAZIN-9(10H)-YL)-3-PHENYLPROPANOATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate phenolic and amine precursors, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
ISOPROPYL 2-(2-OXO-4-PHENYL-2H,8H-CHROMENO[8,7-E][1,3]OXAZIN-9(10H)-YL)-3-PHENYLPROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazin ring to its reduced form.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the aromatic rings.
Applications De Recherche Scientifique
ISOPROPYL 2-(2-OXO-4-PHENYL-2H,8H-CHROMENO[8,7-E][1,3]OXAZIN-9(10H)-YL)-3-PHENYLPROPANOATE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Medicine: Its potential therapeutic effects are being explored for the development of new drugs.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ISOPROPYL 2-(2-OXO-4-PHENYL-2H,8H-CHROMENO[8,7-E][1,3]OXAZIN-9(10H)-YL)-3-PHENYLPROPANOATE involves its interaction with specific molecular targets and pathways. The compound’s anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory enzymes and cytokines . It may also interact with cellular receptors and signaling pathways to exert its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-Isopropyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-9-ium
- 6-Chloro-9-isopropyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-9-ium
Uniqueness
ISOPROPYL 2-(2-OXO-4-PHENYL-2H,8H-CHROMENO[8,7-E][1,3]OXAZIN-9(10H)-YL)-3-PHENYLPROPANOATE is unique due to its specific structural features and the combination of functional groups that confer its distinct biological activities. Compared to similar compounds, it may exhibit enhanced potency or selectivity in its biological effects.
Propriétés
Formule moléculaire |
C29H27NO5 |
|---|---|
Poids moléculaire |
469.5 g/mol |
Nom IUPAC |
propan-2-yl (2S)-2-(2-oxo-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-9-yl)-3-phenylpropanoate |
InChI |
InChI=1S/C29H27NO5/c1-19(2)34-29(32)25(15-20-9-5-3-6-10-20)30-17-24-26(33-18-30)14-13-22-23(16-27(31)35-28(22)24)21-11-7-4-8-12-21/h3-14,16,19,25H,15,17-18H2,1-2H3/t25-/m0/s1 |
Clé InChI |
FYFMOFDUFOICTR-VWLOTQADSA-N |
SMILES isomérique |
CC(C)OC(=O)[C@H](CC1=CC=CC=C1)N2CC3=C(C=CC4=C3OC(=O)C=C4C5=CC=CC=C5)OC2 |
SMILES canonique |
CC(C)OC(=O)C(CC1=CC=CC=C1)N2CC3=C(C=CC4=C3OC(=O)C=C4C5=CC=CC=C5)OC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(propan-2-yl)-N-(1,3,4-thiadiazol-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11004150.png)

![6-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]hexanamide](/img/structure/B11004158.png)
![2-(2-phenyl-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11004161.png)
![N-(3,5-dimethoxyphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide](/img/structure/B11004165.png)
![N-(5-chloro-2-hydroxyphenyl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B11004175.png)
![1-(6-chloropyridazin-3-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-3-carboxamide](/img/structure/B11004177.png)
![4-(4-chlorophenyl)-N-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B11004182.png)
![3-(4-hydroxyquinazolin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide](/img/structure/B11004191.png)

![N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]pyrazine-2-carboxamide](/img/structure/B11004210.png)
![(2E)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3-phenylprop-2-enamide](/img/structure/B11004211.png)
![N-(1-methyl-1H-benzimidazol-5-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11004213.png)
![methyl N-{[4-(3-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-L-isoleucinate](/img/structure/B11004215.png)
